

Comparative analysis of (2-Aminophenyl)(pyrrolidin-1-yl)methanone and pyrovalerone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Aminophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B184215

[Get Quote](#)

Comparative Analysis: (2-Aminophenyl)(pyrrolidin-1-yl)methanone and Pyrovalerone

A direct comparative analysis between **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** and pyrovalerone is not feasible at this time due to a significant lack of publicly available pharmacological and biological data for **(2-Aminophenyl)(pyrrolidin-1-yl)methanone**. Extensive searches for experimental data, including mechanism of action, receptor binding affinities, and physiological effects, yielded no specific information for this compound. The available information is limited to its chemical structure and basic identifiers.

In contrast, pyrovalerone is a well-characterized central nervous system stimulant. This guide will provide a detailed overview of pyrovalerone's properties and, where possible, highlight the structural differences with **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** to offer a foundational chemical comparison.

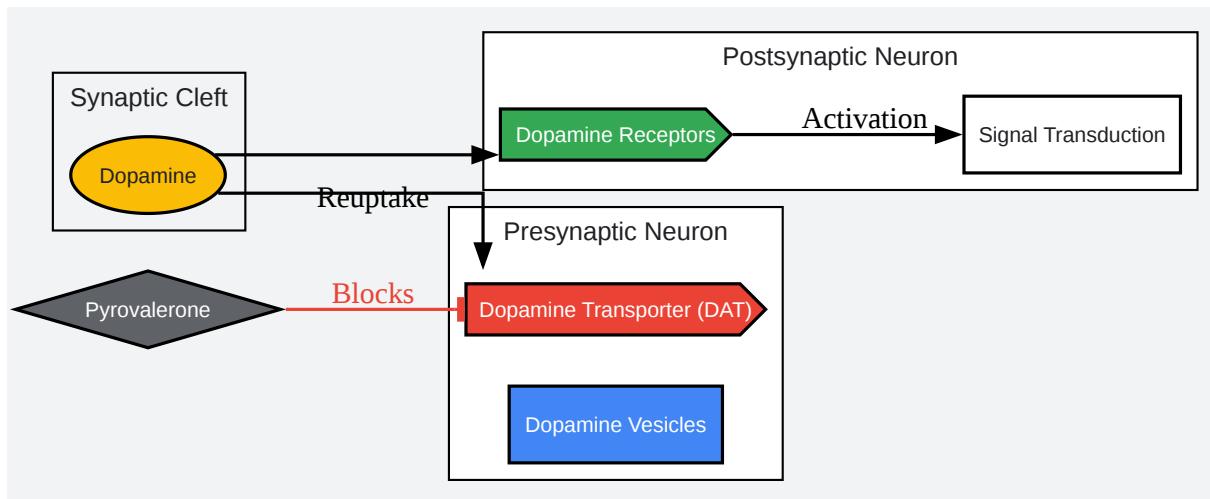
Chemical Structure and Properties

A fundamental point of comparison between the two molecules is their chemical structure.

Feature	(2-Aminophenyl) (pyrrolidin-1-yl)methanone	Pyrovalerone
Chemical Formula	C ₁₁ H ₁₄ N ₂ O ^[1]	C ₁₆ H ₂₃ NO ^[2]
Molar Mass	190.24 g/mol ^[1]	245.36 g/mol
IUPAC Name	(2-aminophenyl)(pyrrolidin-1-yl)methanone ^[1]	1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
Core Structure	Aminobenzoyl-pyrrolidine	Phenyl-pyrrolidinyl-pentanone (substituted cathinone)

(2-Aminophenyl)(pyrrolidin-1-yl)methanone features an aminophenyl group attached to a pyrrolidinyl methanone structure.

Pyrovalerone, a synthetic cathinone, has a more complex structure characterized by a 4-methylphenyl group, a pentanone backbone, and a pyrrolidine ring.^{[1][2]}


Pyrovalerone: A Detailed Profile

Pyrovalerone is a psychoactive substance that acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).^[3] This mechanism of action is central to its stimulant effects.

Mechanism of Action

Pyrovalerone functions by blocking the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron.^[3] This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, enhancing noradrenergic and dopaminergic neurotransmission.

The signaling pathway for dopamine, a key target of pyrovalerone, is illustrated below.

[Click to download full resolution via product page](#)

Dopaminergic synapse and the action of pyrovalerone.

Pharmacological Effects

The primary pharmacological effects of pyrovalerone are consistent with its role as a CNS stimulant and include:

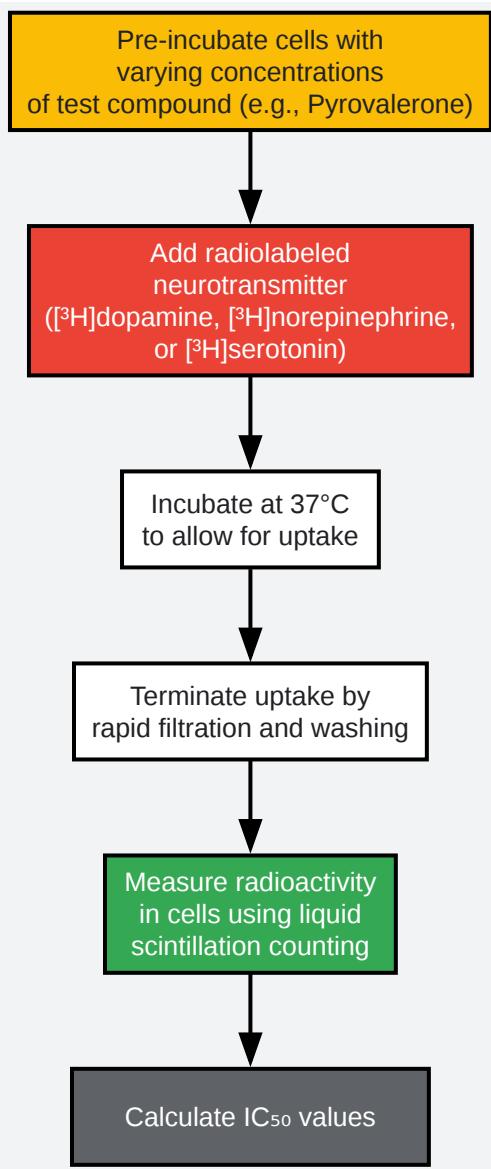
- Increased alertness and wakefulness
- Euphoria
- Anorexia (appetite suppression)
- Psychomotor agitation

Historically, pyrovalerone was used clinically for the treatment of chronic fatigue and as an anorectic, but it was withdrawn from the market due to a high potential for abuse and dependence.

Experimental Data on Monoamine Transporter Inhibition

The following table summarizes the inhibitory activity of pyrovalerone on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower

IC₅₀ values indicate greater potency.


Transporter	Inhibition Potency (IC ₅₀ , nM)
Dopamine Transporter (DAT)	12.8
Norepinephrine Transporter (NET)	49.3
Serotonin Transporter (SERT)	>10,000

Data from Meltzer et al. (2006). J. Med. Chem. 49(4), 1420-1432.

This data quantitatively demonstrates pyrovalerone's high potency and selectivity for inhibiting dopamine and norepinephrine reuptake with negligible effects on the serotonin transporter.

Experimental Protocol: Monoamine Uptake Inhibition Assay

The following is a generalized protocol for determining the in vitro potency of compounds to inhibit monoamine uptake, similar to the methods used to characterize pyrovalerone.

[Click to download full resolution via product page](#)

Workflow for monoamine uptake inhibition assay.

Conclusion

While a comprehensive comparative analysis of **(2-Aminophenyl)(pyrrolidin-1-yl)methanone** and pyrovalerone is not possible due to the absence of pharmacological data for the former, the available information on pyrovalerone provides a clear profile of a potent and selective norepinephrine-dopamine reuptake inhibitor. Its chemical structure, mechanism of action, and quantitative effects on monoamine transporters are well-documented.

For a meaningful comparison to be made, future research would need to investigate the biological activity of **(2-Aminophenyl)(pyrrolidin-1-yl)methanone**, including its affinity for CNS receptors and transporters, and its in vivo physiological effects. Without such data, any comparison is limited to the structural and chemical properties of the two molecules. Researchers interested in the pharmacology of pyrrolidine-containing compounds are encouraged to consider the vast body of literature on synthetic cathinones and their analogs for further comparative studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Aminophenyl)(pyrrolidin-1-yl)methanone | C11H14N2O | CID 713136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.ie [drugs.ie]
- To cite this document: BenchChem. [Comparative analysis of (2-Aminophenyl)(pyrrolidin-1-yl)methanone and pyrovalerone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184215#comparative-analysis-of-2-aminophenyl-pyrrolidin-1-yl-methanone-and-pyrovalerone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com